4-{[(1,2-Dihydroacenaphthylen-5-YL)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one
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Overview
Description
4-{[(1,2-Dihydroacenaphthylen-5-YL)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one is a complex organic compound that features a unique structure combining a dihydroacenaphthylene moiety with a methoxy-substituted cyclohexadienone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,2-Dihydroacenaphthylen-5-YL)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one typically involves multiple steps, starting with the preparation of 1,2-dihydroacenaphthylen-5-amine. This intermediate can be synthesized through the reduction of acenaphthenequinone using a suitable reducing agent such as sodium borohydride .
The next step involves the condensation of 1,2-dihydroacenaphthylen-5-amine with 2-methoxycyclohexa-2,5-dien-1-one under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a solvent like ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis process would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[(1,2-Dihydroacenaphthylen-5-YL)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated hydrocarbons.
Scientific Research Applications
4-{[(1,2-Dihydroacenaphthylen-5-YL)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: Its unique structure allows for the exploration of its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-{[(1,2-Dihydroacenaphthylen-5-YL)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydroacenaphthylen-5-amine: A key intermediate in the synthesis of the target compound, sharing the dihydroacenaphthylene moiety.
2-Methoxycyclohexa-2,5-dien-1-one: Another precursor, contributing the methoxy-substituted cyclohexadienone structure.
Uniqueness
4-{[(1,2-Dihydroacenaphthylen-5-YL)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one is unique due to its combination of structural features from both 1,2-dihydroacenaphthylen-5-amine and 2-methoxycyclohexa-2,5-dien-1-one.
Properties
CAS No. |
6256-24-2 |
---|---|
Molecular Formula |
C20H17NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-(1,2-dihydroacenaphthylen-5-yliminomethyl)-2-methoxyphenol |
InChI |
InChI=1S/C20H17NO2/c1-23-19-11-13(5-10-18(19)22)12-21-17-9-8-15-7-6-14-3-2-4-16(17)20(14)15/h2-5,8-12,22H,6-7H2,1H3 |
InChI Key |
VAIKCRZBWSLUTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=CC=C3CCC4=C3C2=CC=C4)O |
Origin of Product |
United States |
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